N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
描述
属性
IUPAC Name |
N-cyclohexyl-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4S/c1-2-22(25(34)29-17-9-4-3-5-10-17)37-27-31-20-13-7-6-12-19(20)24-30-21(26(35)32(24)27)15-23(33)28-16-18-11-8-14-36-18/h6-8,11-14,17,21-22H,2-5,9-10,15-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNGFCSQZHVIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 422.48 g/mol. Its structure includes a cyclohexyl group, a furylmethyl amino group, and an imidazoquinazoline moiety which are significant for its biological activity.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to N-cyclohexyl derivatives exhibit anticancer properties. For instance, studies on related imidazoquinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. These compounds often act by inhibiting specific pathways involved in tumor growth and proliferation.
Case Study: Imidazoquinazoline Derivatives
A study published in Cancer Research demonstrated that imidazoquinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. This suggests that N-cyclohexyl derivatives may share similar mechanisms of action.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies have indicated that certain derivatives possess activity against bacterial strains. The thioether group in the structure may enhance its interaction with microbial cell membranes.
Research Findings
In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents.
Enzyme Inhibition
Enzyme inhibition studies reveal that N-cyclohexyl derivatives may inhibit specific enzymes involved in metabolic pathways. For example, some studies have indicated inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.
Data Summary Table
科学研究应用
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of an imidazoquinazoline core, which is known for its diverse biological activities. The molecular formula is , and it showcases several functional groups that contribute to its reactivity and interactions with biological targets.
Biological Applications
-
Anticancer Activity
- Research indicates that compounds containing imidazoquinazoline derivatives exhibit promising anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide can induce cell cycle arrest in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
-
Antimicrobial Activity
- The compound has shown efficacy against various microbial strains, indicating its potential as an antimicrobial agent. Studies have reported that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infectious diseases .
- Enzyme Inhibition
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest that modifications to the chemical structure can enhance its bioavailability and therapeutic index .
Case Studies
- In Vivo Studies
- Mechanistic Studies
常见问题
Basic: What synthetic methodologies are recommended for synthesizing N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[1,2-c]quinazolinone core. Key steps include:
- Acylation : Introducing the furylmethylamino-oxoethyl group via coupling reactions, similar to methods used for related thiazole and triazole derivatives (e.g., using ethanol as a solvent under reflux) .
- Thioether formation : Reaction of a quinazolinone intermediate with a thiol-containing reagent (e.g., 2-mercaptobutanamide derivatives) under basic conditions .
- Cyclohexyl group incorporation : Amide bond formation using cyclohexylamine, often mediated by coupling agents like EDC/HOBt .
Critical parameters : Reaction temperature (often 293–298 K), solvent choice (e.g., DMF or ethanol), and TLC monitoring (chloroform:acetone, 3:1) to track progress .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR spectroscopy : 1H and 13C NMR to confirm the presence of key groups (e.g., furylmethyl protons at δ 6.2–7.5 ppm, cyclohexyl CH2 at δ 1.2–1.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching theoretical values) .
- X-ray diffraction : For crystalline intermediates or analogs, X-ray analysis resolves bond angles and confirms stereochemistry, as demonstrated in thiadiazole-triazine hybrid systems .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Yield optimization requires systematic parameter adjustments:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency, while ethanol minimizes side reactions in thioether formation .
- Catalyst use : Lewis acids (e.g., ZnCl2) or organocatalysts can accelerate cyclization steps in imidazo-quinazolinone formation .
- AI-driven modeling : Tools like COMSOL Multiphysics enable predictive simulations of reaction kinetics, identifying optimal pH, temperature, and reagent ratios .
Case study : In analogous syntheses, extending reaction time from 12 to 24 hours improved yields from 76% to 97% .
Advanced: How should researchers address discrepancies in reported biological activity data for structurally similar compounds?
Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Mitigation strategies include:
- Standardized assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and controls .
- SAR analysis : Compare substituent effects; e.g., furylmethyl vs. benzyl groups in thiazole derivatives alter cytotoxicity by modulating lipophilicity .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify trends, noting outliers due to impurities (>95% purity required) .
Advanced: What strategies resolve challenges in characterizing transient intermediates during synthesis?
Answer:
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., thioamide species) .
- Low-temperature crystallization : Isolate intermediates at 77 K to stabilize reactive moieties, as seen in thiadiazole-triazine syntheses .
- Trapping agents : Introduce stabilizing ligands (e.g., thioureas) to "freeze" intermediates for NMR or X-ray analysis .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on quinazolinone and thioether motifs .
- QSAR modeling : Correlate substituent electronegativity or logP values with activity data to prioritize synthetic targets .
- DFT calculations : Analyze frontier molecular orbitals to optimize electron-deficient regions for nucleophilic attack .
Methodological: What purification techniques are most effective for this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) removes unreacted starting materials .
- Recrystallization : Use methanol or acetonitrile for high-purity crystals, leveraging solubility differences between product and byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
